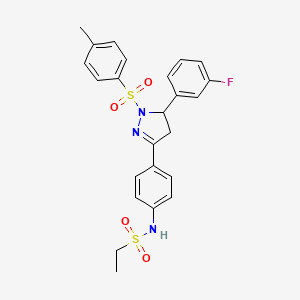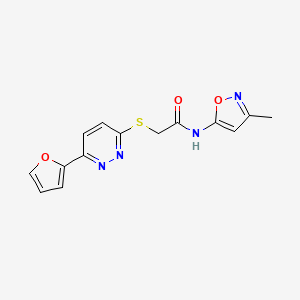![molecular formula C16H15N3O2S B2487380 N-(2-ethylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 896338-04-8](/img/structure/B2487380.png)
N-(2-ethylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
Numerous methods for the synthesis of pyrimidines are described . For instance, synthesis of partially and completely substituted pyrimidines has been reported via a cost-effective and eco-friendly approach . The procedure involves a reaction between easily available chalcones and benzamidine hydrochloride .Molecular Structure Analysis
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The structure of pyrimidines can be modified by substituting different groups at various positions on the ring .Chemical Reactions Analysis
Pyrimidines can undergo a variety of chemical reactions. For instance, they can react with chalcones and benzamidine hydrochloride in the presence of choline hydroxide .Applications De Recherche Scientifique
Antitumor Drugs
This compound has been identified as a potent dual inhibitor of Mer and c-Met kinases, which are commonly overexpressed in various tumors . It has demonstrated robust inhibitory activity against these kinases, making it a promising candidate for effective tumor treatment .
Antiproliferative Activities
The compound has shown good antiproliferative activities on HepG2, MDA-MB-231, and HCT116 cancer cells . This suggests its potential use in inhibiting the growth of these cancer cells.
Inhibitor of Cell Migration
It has exhibited dose-dependent cytotoxicity and hindered migration of HCT116 cancer cells . This could be particularly useful in preventing the spread of cancer cells in the body.
Antimicrobial Applications
Pyrimidine derivatives, such as this compound, have found widespread therapeutic applications, including antimicrobial treatments . They could potentially be used to treat various bacterial infections.
Antimalarial Applications
Pyrimidine derivatives have also been used in antimalarial treatments . This compound could potentially be developed into a drug for treating malaria.
Antiviral Applications
The structural diversity and synthetic accessibility of pyrimidine derivatives make them suitable for antiviral applications . This compound could be explored for its potential antiviral properties.
Anti-inflammatory Applications
Pyrimidine derivatives have been reported to possess anti-inflammatory properties . This compound could potentially be used to treat inflammatory conditions.
Analgesic Applications
Pyrimidine derivatives have been used as analgesics . This compound could potentially be developed into a pain-relieving medication.
Mécanisme D'action
Target of Action
It is known that similar pyrimidine carboxamide derivatives have been evaluated for their fungicidal activities . These compounds have shown potential as fungicidal agents, suggesting that their targets may be enzymes or proteins essential to the survival and proliferation of fungi .
Mode of Action
Pyrimidine derivatives have been recognized as inhibitors of certain inflammatory mediators such as prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins . This suggests that the compound may interact with its targets by inhibiting their activity, leading to a decrease in the production of these mediators and thus exerting an anti-inflammatory effect .
Biochemical Pathways
Given the potential anti-inflammatory effects of similar pyrimidine derivatives, it can be inferred that the compound may affect pathways related to inflammation . These could include the arachidonic acid pathway, the cytokine signaling pathway, and the nuclear factor κB (NF-κB) pathway .
Result of Action
Similar pyrimidine carboxamide derivatives have shown potential fungicidal activities against certain fungi . This suggests that the compound may lead to the death of fungal cells, possibly by disrupting essential cellular processes .
Orientations Futures
Research on pyrimidines is ongoing, and there are several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents . Detailed structure-activity relationship (SAR) analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Propriétés
IUPAC Name |
N-(2-ethylphenyl)-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-3-11-6-4-5-7-13(11)18-14(20)12-8-17-16-19(15(12)21)9-10(2)22-16/h4-9H,3H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAKAAKIVTJFRQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CN=C3N(C2=O)C=C(S3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Cyclopropyl-6-methoxy-N-[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperidin-4-yl]pyrimidin-4-amine](/img/structure/B2487297.png)

![Benzo[b]thiophen-2-yl(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone](/img/structure/B2487302.png)

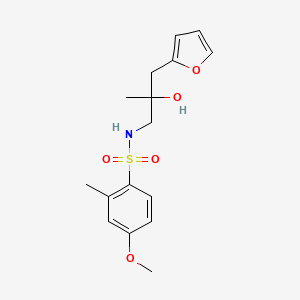
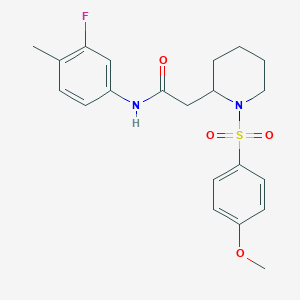
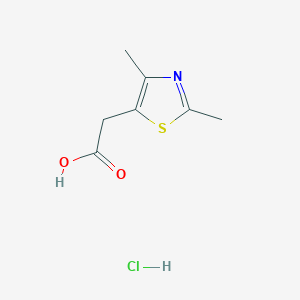
![2-((1-ethyl-6-(4-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-phenethylacetamide](/img/structure/B2487311.png)
![N-(4-acetylphenyl)-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2487312.png)
![4-[[(3,5-Dimethoxybenzoyl)amino]methyl]-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B2487314.png)
![1'-(3,4-Difluorobenzoyl)spiro[2-benzofuran-3,4'-piperidine]-1-one](/img/structure/B2487316.png)

